4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Description
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, an iodine atom at position 4, and a methyl group at position 1. This compound is part of a broader class of pyrazoles with applications in medicinal chemistry and agrochemical research due to their stability and ability to participate in halogen bonding.
Properties
IUPAC Name |
4-iodo-1-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3IN3/c1-12-3(5(6,7)8)2(9)4(10)11-12/h1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZCEGWCFMRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Trifluoromethyl Enones with Methylhydrazine
A widely reported method involves reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol under basic conditions. Triethylamine serves as a base to deprotonate methylhydrazine, facilitating nucleophilic attack on the α,β-unsaturated carbonyl. The reaction proceeds at 85°C for 12 hours, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid (38% yield).
Mechanistic Insights :
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Enolate Formation : Triethylamine deprotonates methylhydrazine, generating a nucleophilic amine.
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Conjugate Addition : The hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.
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Cyclization : Intramolecular dehydration closes the pyrazole ring, with the trifluoromethyl group directing regioselectivity to the 5-position.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Starting Material | (E)-4-amino-4-ethoxy-1,1,1-TFB | |
| Reagent | Methylhydrazine sulfate | |
| Solvent | Ethanol | |
| Temperature | 85°C | |
| Reaction Time | 12 hours | |
| Yield | 38% |
Regioselective Iodination at the 4-Position
Introducing iodine at the 4-position of the pyrazole ring requires careful optimization to avoid over-halogenation or side reactions.
Halogenation with N-Iodosuccinimide (NIS)
A seminal study demonstrated that 4-halo-5-trifluoromethylpyrazoles can be synthesized via electrophilic halogenation. For iodination, NIS in a 1:1 mixture of trifluoroacetic acid (TFA) and acetic acid (AcOH) at 80°C for 3 hours achieves optimal results.
Procedure :
-
Substrate : 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (1 equiv).
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Halogen Source : NIS (1.2 equiv).
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Solvent System : TFA/AcOH (1:1 v/v).
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Conditions : 80°C, 3 hours.
Outcome :
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Regioselectivity : Iodination occurs exclusively at the 4-position due to the electron-withdrawing trifluoromethyl group at C5, which deactivates C3 and C5 toward electrophilic attack.
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Yield : ~70–85% (estimated from analogous bromination reactions).
Comparative Halogenation Data :
| Halogenating Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NIS | TFA/AcOH | 80°C | 3 h | 70–85* |
| NBS | DMF | 80°C | 2 h | 65–75 |
| *Extrapolated from bromination yields in. |
Separation and Purification Strategies
Regioisomeric Separation via Distillation
When the initial condensation produces a mixture of 3- and 5-trifluoromethyl regioisomers, separation relies on differences in volatility. Reduced-pressure distillation effectively isolates 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine from its 3-trifluoromethyl counterpart, as the latter exhibits a higher boiling point.
Optimized Conditions :
Functionalization and Derivatization
Bromination as a Precursor to Iodination
While direct iodination is preferred, some routes employ 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as an intermediate. Bromination with N-bromosuccinimide (NBS) in DMF at 80°C for 2 hours precedes halogen exchange via Finkelstein reaction.
Limitations :
-
Low Atom Economy : Two-step process reduces overall yield.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic methods:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Scientific Research Applications
Medicinal Chemistry
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have demonstrated potential anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, research indicates that these compounds can inhibit the growth of various cancer cell lines, including lung, brain, colorectal, and breast cancers. In vitro studies have shown that they can induce apoptosis and inhibit cell proliferation in cancer cells, with IC50 values ranging from low micromolar to sub-micromolar concentrations.
Case Study:
A study evaluated the efficacy of several pyrazole derivatives against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results revealed significant antiproliferative activity attributed to the inhibition of key metabolic enzymes involved in cell cycle regulation.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Comparative studies have demonstrated IC50 values for COX inhibition in the range of 60–70 μg/mL, indicating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.
Biological Studies
The compound is utilized in studying enzyme inhibitors and receptor modulators. Its mechanism of action often involves:
- Enzyme Inhibition: The compound inhibits enzymes critical for cancer cell proliferation.
- Receptor Modulation: It acts on various receptors regulating inflammatory responses and cellular signaling pathways.
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
Material Science
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is also employed in developing new materials with unique electronic and optical properties. Its structural characteristics allow it to be integrated into various polymer matrices or used as a precursor for synthesizing advanced materials.
Summary of Similar Compounds
| Compound | Key Differences |
|---|---|
| 4-Iodobenzotrifluoride | Lacks the pyrazole ring |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Similar but without the iodine atom |
| 4-Iodo-1-methyl-5-phenyl-1H-pyrazole | Contains a phenyl group instead of a trifluoromethyl group |
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
Key analogs differ in substituent type, position, and electronic effects:
*Molecular weight estimated based on iodinated analog in .
Key Observations:
Physicochemical Properties
| Property | 4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazol-4-amine |
|---|---|---|---|
| Molecular Weight | ~305.04 | 165.12 | 305.04 |
| Lipophilicity (LogP)* | High (iodine, -CF₃) | Moderate (-CF₃, no halogen) | High (iodine, -CF₃) |
| Solubility | Low (hydrophobic iodine) | Moderate (smaller structure) | Low |
| Stability | Light-sensitive (iodine) | High (no labile substituents) | Light-sensitive |
*Estimated based on substituent contributions.
Discussion:
Biological Activity
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse chemical and biological properties. This compound has garnered attention in medicinal chemistry for its potential applications as an anti-inflammatory, anticancer, and antimicrobial agent.
The chemical formula of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is with a molecular weight of approximately 276 g/mol. Its structure includes a pyrazole ring substituted with iodine and trifluoromethyl groups, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
| CAS Number | 1443279-46-6 |
| Molecular Weight | 276 g/mol |
| Chemical Formula | C₅H₄F₃IN₂ |
| Purity | 97% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrazole family. Specifically, derivatives of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine have shown promising results against various cancer cell lines. For instance, research indicates that pyrazole derivatives can inhibit the growth of cancer types such as lung, brain, colorectal, and breast cancers. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells, with IC50 values ranging from low micromolar to sub-micromolar concentrations depending on the specific derivative and cancer type .
Case Study:
A study evaluated the efficacy of several pyrazole derivatives against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, revealing significant antiproliferative activity. The mechanism of action was attributed to the inhibition of key metabolic enzymes involved in cell cycle regulation .
Anti-inflammatory Activity
4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.
Research Findings:
In a comparative study, several pyrazole derivatives exhibited IC50 values for COX inhibition in the range of 60–70 μg/mL, demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
The biological activity of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It acts on various receptors that regulate inflammatory responses and cellular signaling pathways.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
When compared to other similar compounds like 4-Iodobenzotrifluoride and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole, 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine stands out due to its unique combination of iodine and trifluoromethyl groups. This structural distinction enhances its reactivity and biological activity, making it a valuable candidate for drug development in both oncology and inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for preparing 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The core pyrazole scaffold can be synthesized via cyclization of hydrazines with β-keto esters or enones. For iodination, electrophilic substitution at the 4-position is typically achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Key intermediates like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (prepared via methylhydrazine and trifluoromethylated enones ) are iodinated under controlled conditions. Yield optimization requires monitoring reaction time (6–12 hrs) and stoichiometry (1.2–1.5 eq. iodinating agent). Post-reaction purification via column chromatography (hexane/EtOAc) or recrystallization is critical to isolate the product.
Q. How can the structural identity of 4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR shows characteristic singlet for NH (δ 4.8–5.2 ppm, exchangeable), a singlet for the methyl group (δ 3.2–3.5 ppm), and deshielded pyrazole protons (δ 6.5–7.0 ppm). F NMR confirms the CF group (δ -60 to -65 ppm).
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the iodine position and confirms planarity of the pyrazole ring. Data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensure accuracy. Example parameters: space group , Z = 4 .
Q. What are the standard protocols for assessing the purity of this compound, and how are impurities identified?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Impurities (e.g., unreacted starting material or dehalogenated byproducts) are identified using LC-MS. Quantification via H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) is also effective. For trace metal analysis (e.g., residual catalysts), ICP-MS is recommended.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of iodination in this pyrazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density of the pyrazole ring to identify the most electrophilic position. Fukui indices and molecular electrostatic potential (MEP) maps highlight the 4-position as the preferred iodination site due to resonance stabilization of the intermediate. Solvent effects (e.g., DMF) are incorporated via the SMD continuum model to refine activation energies .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or disorder)?
- Methodological Answer : Discrepancies may arise from dynamic processes in solution (e.g., NH tautomerism) vs. static solid-state structures. Variable-temperature NMR (-40°C to 25°C) can detect tautomeric equilibria. For crystallographic disorder, iterative refinement in SHELXL with PART instructions and anisotropic displacement parameters improves model accuracy. Complementary techniques like IR (NH/amine stretches) and Raman spectroscopy validate hydrogen-bonding patterns.
Q. How can the compound’s stability under varying conditions (pH, light, temperature) be systematically evaluated for long-term storage?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) identifies decomposition thresholds.
- Photostability : Exposure to UV light (254 nm, 48 hrs) with periodic HPLC monitoring detects photo-degradation products.
- pH Stability : Incubate in buffers (pH 1–13, 37°C, 7 days) and analyze via LC-MS for hydrolytic byproducts (e.g., deiodination or CF cleavage).
Q. What methodologies enable the study of this compound’s potential biological activity (e.g., enzyme inhibition or antimicrobial effects)?
- Methodological Answer :
- Enzyme Assays : Screen against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based or calorimetric (ITC) assays. IC values are derived from dose-response curves (10 nM–100 μM range).
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains (e.g., S. aureus, C. albicans). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell viability assays (MTT protocol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
